(S)-叔丁基 2-氨基-3-苯基丙酸酯

描述

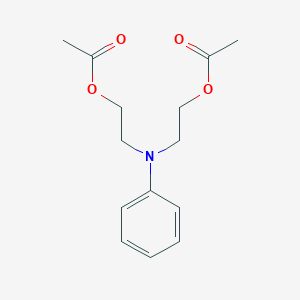

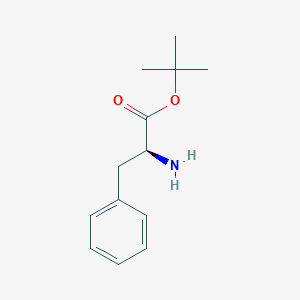

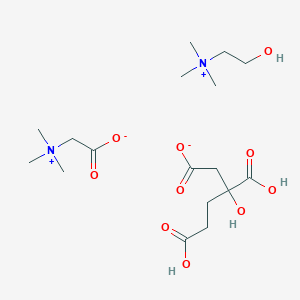

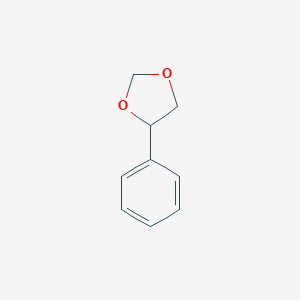

(S)-tert-Butyl 2-amino-3-phenylpropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the tert-butyl group provides steric bulk, which can be useful in stereoselective reactions, while the amino and phenyl groups offer points of reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, has been described using natural or protected L-amino acids as starting materials . The synthesis involves the introduction of a tert-butoxycarbonyl protecting group, which is a common strategy to protect the amino functionality during synthetic procedures. This approach is valuable for the synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate, as it allows for the selective modification of the molecule while preserving its chiral integrity.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-tert-Butyl 2-amino-3-phenylpropanoate has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing details such as hydrogen bonding patterns and the spatial arrangement of functional groups . These analyses are crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl group in (S)-tert-Butyl 2-amino-3-phenylpropanoate can be involved in reactions where it serves as a protecting group for the amino functionality. For instance, the synthesis of perfluoro-tert-butyl 4-hydroxyproline demonstrates the use of a tert-butyl group in a Mitsunobu reaction, which is a versatile method for converting alcohols into esters, ethers, and other compounds . The tert-butyl group can be removed under acidic conditions once the desired transformations have been completed, revealing the free amino group for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-amino-3-phenylpropanoate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group imparts a degree of hydrophobicity, while the amino and phenyl groups contribute to the molecule's polarity and potential for hydrogen bonding . These properties are important for solubility, reactivity, and the overall behavior of the compound in different environments, which is particularly relevant for its use in medicinal chemistry and material science.

科学研究应用

化学选择性脱保护催化: 该化合物已用于 β-氨基酯的酰化和 β-酰胺酯的水解,证明了南极假丝酵母脂肪酶 A (CAL-A) 在化学选择性脱保护催化中的卓越能力。该过程优先于 N-酰基叔丁基酯中的叔丁基酯键断裂酰胺键,包括 3-氨基-3-苯基丙酸酯 (Mäenpää, Kanerva, & Liljeblad, 2016).

β-丙氨酸衍生物的合成: 在对映选择性合成中,(S)-叔丁基 2-氨基-3-苯基丙酸酯用于制备 2-取代 3-氨基丙酸衍生物,它们是芳香族氨基酸的 β-类似物。该过程涉及 [H2NCH2]+ 对源自手性 3-酰基-1,3-恶唑烷-2-酮的烯醇盐的亲电攻击 (Arvanitis et al., 1998).

隐秘素合成: 该化合物是隐秘素-24(Arenastatin A)全合成的组成部分,隐秘素-24 是一种有效的抗癌剂。使用 (S)-叔丁基 2-氨基-3-苯基丙酸酯的方案包括设置立体中心和与 C2-C10 氨基酸片段偶联 (Eggen et al., 2000).

电化学行为研究: 该化合物由 L-苯丙氨酸合成,并在自组装在金电极上时研究其电化学行为。这项研究提供了分子结构和电子转移过程的见解 (孙儒,耿建锋,梅,& 顾仁奥,2004).

有机合成中的氨基羟基化: 在有机合成领域,该化合物已用于氨基羟基化过程中,展示了其在为进一步化学转化创建复杂分子和中间体的应用 (Csatayová et al., 2011).

二氨基丁酸的不对称合成: 它已用于抗-(2S,3S)-和顺-(2R,3S)-二氨基丁酸的不对称合成,展示了其在形成复杂氨基酸衍生物中的作用 (Bunnage et al., 2003).

功能化氨基酸衍生物的合成: 该化合物已用于合成一系列功能化氨基酸衍生物,有助于设计新的抗癌剂 (Kumar et al., 2009).

不对称合成中的酶促拆分: 该化合物在 3-氨基-3-苯基丙醇衍生物的酶促拆分中发挥作用,这是生产 (S)-达泊西汀(一种抗抑郁药)的重要步骤 (Torre, Gotor‐Fernández, & Gotor, 2006).

安全和危害

The safety information for “(S)-tert-Butyl 2-amino-3-phenylpropanoate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISWWBTZMFUEL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426131 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-3-phenylpropanoate | |

CAS RN |

16874-17-2 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)